Acetylleucine (N-Acetyl-DL-leucine), CAS 99-15-0, is an acetylated derivative of the branched-chain amino acid leucine, widely procured as a membrane-permeable prodrug and metabolic modulator. Structurally, the N-acetylation neutralizes the basic amine group, transforming the standard zwitterionic amino acid into an anionic species at physiological pH. This modification yields a white crystalline solid that exhibits robust solubility in organic solvents like DMSO (up to 120 mg/mL) while maintaining workable aqueous solubility (approximately 6.7 mg/mL). In preclinical and formulation workflows, Acetylleucine is primarily selected for its ability to bypass standard amino acid transport bottlenecks, functioning as a high-capacity precursor for intracellular leucine delivery in neurological, vestibular, and metabolic disease models .
Procuring standard L-leucine as a cost-saving substitute for Acetylleucine fundamentally fails in high-dose cellular and in vivo models due to strict transporter limitations. L-leucine is an obligate zwitterion at physiological pH and relies exclusively on the L-type Amino Acid Transporter 1 (LAT1) for cellular entry. Because LAT1 has a high affinity but extremely low capacity (Km ~0.2 mM), L-leucine uptake saturates rapidly, preventing intracellular dose escalation. In contrast, the N-acetylation in Acetylleucine converts the molecule into an anion, shifting its uptake to the ubiquitous, high-capacity Monocarboxylate Transporter 1 (MCT1) and Organic Anion Transporters (OAT1/3) (Km ~3–10 mM). This transporter switch allows Acetylleucine to achieve intracellular concentrations up to 50-fold higher than unmodified leucine before saturation, making it irreplaceable for assays requiring massive metabolic flux or mTOR pathway hyperactivation[1].
The primary procurement advantage of Acetylleucine over standard leucine is its ability to evade transporter saturation. Unmodified L-leucine utilizes the LAT1 transporter, which reaches 50% saturation at just 0.2 mM and 99% saturation at 20 mM. Acetylleucine shifts cellular entry to MCT1, which has a much higher capacity with a Km of approximately 3 mM. Consequently, Acetylleucine uptake reaches 50% saturation at 3 mM and 99% saturation at 300 mM. This allows continuous cellular uptake at doses up to 66-fold higher than standard leucine [1].
| Evidence Dimension | Transporter half-saturation concentration (Km) |
| Target Compound Data | ~3.0 mM (via MCT1) |
| Comparator Or Baseline | 0.2 mM (L-leucine via LAT1) |
| Quantified Difference | 15-fold higher Km (lower affinity, higher capacity), enabling 66-fold higher dosing before absolute saturation. |
| Conditions | In vitro transporter kinetic assays at physiological pH. |
Allows assay developers and pharmacologists to achieve massive intracellular prodrug delivery without the strict dose-limiting bottlenecks inherent to standard amino acid transporters.
N-acetylation fundamentally alters the acid-base chemistry of the leucine core. At a physiological pH of 7, standard L-leucine maintains a Log D of 1.59, acting as a zwitterion. Acetylleucine, however, acts primarily as an anion, resulting in a Log D of -2.54. This dramatic shift makes Acetylleucine approximately 1000-fold less hydrophobic and 50-fold more soluble at pH 7 compared to unmodified L-leucine[1].
| Evidence Dimension | Distribution coefficient (Log D) at pH 7 |
| Target Compound Data | -2.54 |
| Comparator Or Baseline | 1.59 (L-leucine) |
| Quantified Difference | 1000-fold reduction in hydrophobicity and 50-fold increase in aqueous solubility at physiological pH. |
| Conditions | In silico and in vitro physicochemical profiling at pH 7. |
For formulation scientists and assay developers, this 50-fold increase in physiological solubility ensures rapid, high-concentration dissolution in biological media without the precipitation risks associated with high-dose zwitterionic amino acids.
When procuring CAS 99-15-0 (the DL-racemate), buyers must account for the distinct pharmacokinetic handling of its constituent enantiomers. Following oral administration of N-Acetyl-DL-leucine (100 mg/kg), the D-enantiomer exhibits a significantly higher maximum plasma concentration (Cmax) and area under the curve (AUC) compared to the L-enantiomer. This occurs because the L-enantiomer undergoes rapid first-pass metabolism (deacetylation to L-leucine) with a Km of 69-216 µM, while the D-enantiomer resists deacetylation and competitively inhibits L-enantiomer intestinal uptake [1].
| Evidence Dimension | Plasma exposure (Cmax and AUC) post-administration |
| Target Compound Data | High Cmax/AUC for D-enantiomer (resists metabolism) |
| Comparator Or Baseline | Low Cmax/AUC for L-enantiomer (rapidly deacetylated) |
| Quantified Difference | D-enantiomer accumulates at significantly higher plasma levels than the L-enantiomer due to asymmetric first-pass deacetylation. |
| Conditions | 100 mg/kg oral dosing in murine pharmacokinetic models. |
Procurement teams and toxicologists selecting the racemate for chronic in vivo studies must account for D-enantiomer accumulation and its competitive inhibition of the active L-enantiomer.
Acetyl-DL-leucine is the established pharmacological benchmark for accelerating vestibular compensation. In unilateral labyrinthectomy models, intravenous administration of Acetylleucine (60 mg/kg on days 1, 2, and 3 post-lesion) significantly accelerates the compensation of postural symptoms compared to saline controls. While unmodified amino acids provide no targeted vestibular benefit, the acetylated racemate acts on central vestibular networks to restore locomotor balance, cementing its role as a required positive control in neuro-otological drug discovery .
| Evidence Dimension | Postural symptom compensation rate |
| Target Compound Data | Accelerated recovery of locomotor balance |
| Comparator Or Baseline | Saline placebo (no acceleration) |
| Quantified Difference | Significant reduction in time to postural stability post-labyrinthectomy. |
| Conditions | 60 mg/kg i.v. in rat unilateral labyrinthectomy (UL) model. |
Validates the procurement of Acetylleucine as a reliable, industry-standard positive control for in vivo models of vestibular dysfunction and cerebellar ataxia.
Where massive intracellular delivery of leucine is required to hyperactivate mTORC1 signaling or shift global cellular metabolism, Acetylleucine is the right choice. Because it bypasses LAT1 saturation and utilizes high-capacity MCT1 transporters, it allows for dose-escalation in metabolic assays that would be impossible with standard L-leucine[1].
Where a reliable pharmacological benchmark is needed for evaluating novel therapeutics targeting acute vestibular vertigo or cerebellar ataxia, the DL-racemate is the right choice. Its proven efficacy in accelerating postural compensation in unilateral labyrinthectomy models makes it an indispensable standard for in vivo neuro-otological drug discovery.
Where researchers are studying chiral inversion, stereoselective deacetylation enzymes, or competitive transporter inhibition, CAS 99-15-0 is the right choice. The asymmetric metabolism of the DL-racemate—where the D-enantiomer accumulates and the L-enantiomer is rapidly deacetylated—provides an excellent baseline tool for complex pharmacokinetic modeling [2].
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